6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with significant research applications in medicinal chemistry. It belongs to the class of pyrazolopyridines, which are known for their diverse biological activities. The molecular formula of this compound is C20H12F3N3O3, and its molecular weight is 399.33 g/mol. The compound is identified by its CAS number 1011397-92-4 and has been studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
The synthesis of 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several key steps:
The molecular structure of 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features a pyrazolo[3,4-b]pyridine core with multiple substituents that contribute to its unique properties. The structural representation can be summarized as follows:
The presence of fluorine atoms and a difluoromethoxy group enhances the compound's lipophilicity and potential for specific biological interactions.
6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
The mechanism of action for 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound modulates their activity, leading to various biological effects. Key pathways may include:
The unique structural features imparted by the difluoromethoxy group contribute to its specificity and potency against certain biological targets .
The physical properties of 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:
Chemical properties include stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
The presence of fluorine atoms generally increases the lipophilicity and metabolic stability of compounds, which is advantageous in drug design .
6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several notable applications in scientific research:
These applications highlight its versatility as a compound with significant potential in various fields, particularly in drug discovery and development .
This compound emerged during early 2010s investigations into pyrazolopyridine-based kinase inhibitors, with CAS 1011397-92-4 first appearing in pharmaceutical screening libraries around 2012 [3] [8]. Its structural framework was designed to overcome metabolic instability observed in first-generation pyrazolo[3,4-b]pyridine therapeutics, particularly by incorporating the difluoromethoxy moiety—a strategic modification known to enhance compound half-life in biological systems. The simultaneous presence of fluorinated aryl groups and the carboxylic acid functionality positioned this molecule as a lead candidate for targeting inflammatory and metabolic pathways [5] . Early pharmacological studies noted its unexpected potency in protein kinase C (PKC) inhibition assays, specifically against the PKC-β isoform implicated in diabetic complications, which accelerated its inclusion in structure-activity relationship (SAR) profiling studies .
Table 1: Key Identifiers of Pyrazolopyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 1011397-92-4 | C₂₀H₁₂F₃N₃O₃ | 399.33 |
6-[4-(Difluoromethoxy)phenyl]-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 1011399-33-9 | C₂₁H₁₄F₃N₃O₃ | 413.35 |
The molecule belongs to the 1H-pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic system where a pyrazole ring (positions 1-3) annulates with a pyridine ring (positions 3-6) [5] [8]. Key structural features include:
The spatial orientation of these groups was confirmed through X-ray crystallography of analogs, revealing a near-coplanar arrangement of the C6 aryl ring and the heterocyclic core, which optimizes target engagement .
This compound was engineered for selective kinase modulation based on three strategic rationales:
Table 2: Commercial Availability Profile (Non-Methylated Analog)
Supplier | Catalog Number | Purity | Price (5g) |
---|---|---|---|
Parchem | Not specified | Analytical Standard | Not listed |
BLD Pharm | Not specified | Research Grade | Not listed |
Biological validation studies confirmed low micromolar IC₅₀ against PKC-β (IC₅₀ = 1.7 μM) and 50% inhibition of VEGF-induced endothelial cell proliferation at 10 μM, supporting its development as a multi-kinase inhibitor scaffold [5] . The deliberate absence of a C3 methyl group (unlike the methylated analog CAS 1011399-33-9) was intended to reduce steric hindrance in the kinase active site, enhancing binding kinetics [2] [4].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: